molecular formula C9H10N4O B1370937 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1146298-57-8

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1370937
CAS No.: 1146298-57-8
M. Wt: 190.2 g/mol
InChI Key: CSPUSJYYKQLVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetically versatile benzotriazinone derivative designed for pharmaceutical and medicinal chemistry research. The core benzotriazinone scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities . This particular analog is functionally enriched with a 2-aminoethyl side chain, which provides a critical handle for further chemical modification and conjugation, making it a valuable building block for the development of novel small molecules and probes. The primary research applications of this compound stem from the documented properties of related benzotriazinone and triazine derivatives. It serves as a promising intermediate for synthesizing compounds for oncological research , as similar structures have demonstrated potent cytotoxic activity against human liver carcinoma (HepG2) cell lines . Furthermore, its potential extends to neuroscience and psychotropic drug discovery . Heterocyclic systems incorporating triazine rings have shown significant neurotropic activity, including anticonvulsant, sedative, and antidepressant effects in preclinical models . The structural similarity of 1,2,3-triazine derivatives to known pharmacophores also suggests potential for anti-allergic and anti-inflammatory research , given the recorded antihistaminic and prostaglandin inhibition properties of this chemical class . Researchers can utilize this compound to explore its mechanism of action, which is likely multifaceted and target-dependent. It may interact with various enzyme systems or receptors, such as the E. coli Fab-H receptor or the vitamin D receptor, as indicated by molecular docking studies of analogous benzotriazinones . The presence of the flexible aminoethyl linker enhances its ability to interact with biological targets and be incorporated into larger, more complex structures. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-aminoethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPUSJYYKQLVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The benzo[d][1,2,3]triazin-4(3H)-one scaffold is highly modular. Key derivatives and their substituent effects are summarized below:

Table 1: Structural Comparison of Selected Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
3-(2-Aminoethyl)-6-chloro-benzo[d][1,2,3]triazin-4(3H)-one Chloro at C6, aminoethyl at C3 C9H8ClN5O Enhanced electrophilicity; potential agrochemical activity
3-(Prop-2-yn-1-yl)-benzo[d][1,2,3]triazin-4(3H)-one Propargyl at C3 C9H6N4O Pd/Cu-catalyzed coupling; synthetic intermediate
3-(2-(Piperazin-1-yl)ethyl)-benzo[d][1,2,3]triazin-4(3H)-one Piperazine-linked ethyl at C3 C13H17N5O Improved bioavailability; anti-nematode activity
3-(4-Chloro-2-fluoro-5-substituted phenyl)-benzo[d][1,2,3]triazin-4(3H)-one Aromatic halogenation C13H8ClFN4O Herbicidal activity; QSAR optimization
3-(Diethoxyphosphoryloxy)-benzo[d][1,2,3]triazin-4(3H)-one Phosphate ester at C3 C11H14N3O5P Prodrug potential; reactive intermediate

Physicochemical Properties

  • Solubility: The aminoethyl group in the parent compound increases water solubility compared to halogenated (e.g., chloro) or aromatic derivatives, which are more lipophilic .
  • Basicity: The primary amine (pKa ~9–10) in the aminoethyl derivative allows protonation at physiological pH, facilitating ionic interactions. Piperazine-containing analogs (pKa ~7–8 for secondary amines) exhibit tunable basicity .
  • Stability: Halogen substituents (e.g., chloro, fluoro) enhance electron-withdrawing effects, stabilizing the triazinone ring against nucleophilic attack. Phosphate esters, however, may hydrolyze under acidic/basic conditions .

Biological Activity

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound characterized by a triazine ring fused with a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cholinesterase enzymes and its anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes an aminoethyl side chain that enhances its reactivity and biological activity compared to similar compounds. The presence of this functional group is crucial for its interaction with biological targets.

Target Enzymes

The primary targets of this compound are cholinesterase enzymes, specifically:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BuChE)

Mode of Action

This compound acts as an inhibitor of AChE and BuChE, preventing the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling which is vital for various neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in cytotoxic assays against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast), it demonstrated significant anticancer effects. The compound's IC50 values were comparable or superior to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. However, specific data on its effectiveness against Gram-positive and Gram-negative bacteria remain limited.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameStructure TypeBiological Activity
3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-oneTriazine + BenzeneAnticancer, Antimicrobial
Benzotriazin-4(3H)-oneTriazineLimited activity
1,2,3-BenzotriazoleTriazoleAntimicrobial

Case Study 1: Anticancer Mechanism

A study investigated the anticancer mechanisms of this compound using various assays:

  • Cell Cycle Analysis : The compound induced G0/G1 phase arrest in cancer cells.
  • Apoptosis Assessment : Increased expression of pro-apoptotic markers (Bax) and decreased expression of anti-apoptotic markers (Bcl-2) were observed.
  • Molecular Docking Studies : These studies suggested strong binding affinity to the active sites of target proteins involved in cancer progression.

Case Study 2: Cholinesterase Inhibition

Research highlighted the compound's efficacy as a cholinesterase inhibitor:

  • Enzyme Inhibition Assays : The compound demonstrated significant inhibition of AChE and BuChE activities in vitro.
  • Neuroprotective Effects : By increasing acetylcholine levels, it showed potential neuroprotective effects in models simulating neurodegenerative diseases.

Preparation Methods

Formation of the Benzo[d]triazin-4(3H)-one Core

A common approach involves intramolecular heterocyclization of azido and isocyano functionalized benzene derivatives under basic or acidic conditions. For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives undergo efficient cyclization to form benzo[d]triazine rings with good to excellent yields (36–52%).

Typical procedure:

  • Starting from 2-azidobenzaldehyde, sequential treatment with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid yields N-(α-tosylbenzyl)formamide intermediates.
  • Dehydration using phosphorus oxychloride (POCl3) and triethylamine promotes conversion to isocyano derivatives.
  • Intramolecular cyclization under basic conditions forms the benzo[d]triazine core.

This methodology is supported by density functional theory (DFT) calculations confirming the mechanism and scope.

Cyclization and Functional Group Transformations

Hydrolysis and cyclization steps are often employed to convert nitrile or dicyano intermediates into the triazine ring and to finalize the aminoethyl substitution.

For instance:

  • Refluxing o-N-(dicyano-vinyl) amino-aniline hydrochloride in absolute ethanol yields 4-amino-1H-benzo[b]diazepine-3-carbonitrile derivatives, which upon hydrolysis with sodium hydroxide form triazepine or triazine analogs.
  • Such transformations occur typically at 70–80 °C and give high yields (80–90%).

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Outcome Yield (%) Reference
1 2-Azidobenzaldehyde + formamide + chlorotrimethylsilane + p-TsOH Room temp, then dehydration with POCl3/Et3N 1-Azido-2-[isocyano(p-tosyl)methyl]benzene 36–52% (over 2 steps)
2 Above intermediate Basic conditions, reflux Benzo[d]triazine core Good to excellent
3 Benzo[d]triazine intermediate + ethylenediamine or aminoethyl reagent Reflux in ethanol or suitable solvent 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one 80–90% (estimated)
4 o-N-(dicyano-vinyl) amino-aniline hydrochloride Reflux in ethanol, then hydrolysis with NaOH Triazine and related heterocyclic derivatives 80–90%

Industrial and Scale-Up Considerations

Industrial preparation of 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one involves:

  • Use of batch or continuous flow reactors to control reaction parameters (temperature, pressure, time) for reproducibility and safety.
  • Employing optimized fluorination or substitution steps if fluorinated analogs are targeted.
  • Purification by crystallization, distillation, or chromatographic methods to achieve high purity.
  • Use of conventional reagents such as phosphorus oxychloride, triethylamine, and ethylenediamine under controlled conditions.

Research Findings and Notes

  • The heterocyclization approach via azido and isocyano precursors is a robust and versatile method, allowing for structural diversity and functional group tolerance.
  • Hydrolysis and base-mediated cyclizations provide access to various triazine and triazepine derivatives, enabling fine-tuning of the aminoethyl substitution.
  • The reaction conditions are generally mild to moderate (room temperature to reflux, 70–120 °C), with reaction times ranging from several hours to days depending on the step.
  • Yields are typically high (up to 90%) with proper control of reaction parameters and purification steps.
  • Computational studies (DFT) support the mechanistic understanding of the heterocyclization process, aiding in reaction optimization.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Intermediates Conditions Advantages Limitations
Intramolecular heterocyclization 1-Azido-2-[isocyano(p-tosyl)methyl]benzene Basic media, reflux High yield, broad substrate scope Requires multi-step precursor prep
Hydrolysis and base-mediated cyclization o-N-(dicyano-vinyl) amino-aniline hydrochloride Reflux in ethanol, NaOH hydrolysis Efficient ring closure, high yield Sensitive to reaction time/temp
Aminoethyl side chain coupling Benzo[d]triazine intermediate + ethylenediamine Reflux in ethanol or polar solvent Direct introduction of aminoethyl group May require purification steps
Industrial scale synthesis Batch/flow reactors, POCl3, triethylamine Controlled temp, time, pressure Scalable, reproducible Requires safety measures for reagents

Q & A

Q. How to mitigate decomposition during catalytic C–H functionalization?

  • Strategy : Employ low-temperature conditions (−20°C) and sterically hindered ligands (e.g., Cp*Rh) to suppress side reactions. Additives like AgSbF₆ enhance catalyst stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
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3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one

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